molecular formula C8H10N4 B13086656 {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine

{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13086656
M. Wt: 162.19 g/mol
InChI Key: YWFILBHMKGJXJT-UHFFFAOYSA-N
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Description

{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 3 and a methanamine group at position 7. Its molecular formula is C₉H₁₀N₄, with a molecular weight of 174.21 g/mol (CAS: 930471-11-7) . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazolo[1,5-a]pyrimidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine for reduction, various oxidizing agents for oxidation, and halogenated compounds for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring.

Scientific Research Applications

Antimycobacterial Activity

One of the most significant applications of pyrazolo[1,5-a]pyrimidine derivatives, including 3-Methylpyrazolo[1,5-a]pyrimidin-7-ylmethanamine, is their role as inhibitors of Mycobacterium tuberculosis . Research indicates that these compounds can inhibit mycobacterial ATP synthase, which is crucial for the survival of the bacteria.

  • Mechanism of Action : The binding studies suggest that these compounds interact with specific subunits of ATP synthase, leading to a decrease in ATP production and ultimately bacterial death. For instance, studies have shown that certain derivatives exhibit promising activity against M. tuberculosis in both in vitro and in vivo models, demonstrating their potential as antituberculosis agents .

Kinase Inhibition

Another prominent application of pyrazolo[1,5-a]pyrimidine derivatives is their ability to act as inhibitors of various protein kinases. These enzymes are critical in numerous cellular processes and are often implicated in cancer and other diseases.

  • Specific Kinases Targeted : Compounds from this class, including 3-Methylpyrazolo[1,5-a]pyrimidin-7-ylmethanamine, have been identified as effective inhibitors of kinases such as c-Abl, Bcr-Abl, and c-Kit. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo ring can significantly enhance inhibitory potency .

Potential for Cognitive Enhancement

Recent studies have also explored the potential cognitive-enhancing effects of pyrazolo[1,5-a]pyrimidine derivatives. Inhibition of phosphodiesterase type 2A (PDE2A) has been associated with improved cognitive functions.

  • Research Findings : The introduction of methyl groups at specific positions on the pyrazolo ring has been shown to enhance PDE2A inhibitory activity substantially. This suggests that these compounds may have therapeutic potential in treating cognitive impairments related to neurodegenerative diseases .

Structure–Activity Relationships

Understanding the structure–activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives is crucial for optimizing their pharmacological profiles.

Substitution PositionEffect on Activity
5-positionWell tolerated; enhances potency
6-positionSignificant increase in potency with methyl substitution
2-positionDetrimental for potency

This table summarizes key findings from SAR studies indicating how different substitutions can affect the biological activity of these compounds .

Case Studies

Several case studies illustrate the practical applications and effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study 1 : A derivative was tested against M. tuberculosis and showed a significant reduction in bacterial load in infected macrophages while maintaining low cytotoxicity levels.
  • Case Study 2 : In a preclinical model for cognitive impairment, a specific derivative demonstrated improved memory performance linked to its PDE2A inhibition.

Mechanism of Action

The mechanism of action of {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological processes . Its effects are mediated through binding to active sites or allosteric sites on the target enzymes, leading to altered enzyme activity and subsequent biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent positions and functional groups, significantly altering physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
{Pyrazolo[1,5-a]pyrimidin-7-yl}methanamine None at position 3; methanamine at 7 C₈H₈N₄ 174.21 Base structure for derivatization
3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid Carboxylic acid at 7; methyl at 3 C₁₂H₁₂N₆O₂ 292.27 Increased polarity; potential solubility challenges
{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine Propyl at position 2; methanamine at 7 C₁₀H₁₄N₄ 190.25 Enhanced lipophilicity
Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides Phenyl amide at 7 Variable Variable Antiproliferative activity in p21-deficient cells
(S)-1-(Pyrazolo[1,5-a]pyrimidin-7-yl)-2-phenylethylamines Phenylethylamine at 7 Variable Variable Moderate synthetic yields (20–77%)

Key Observations :

  • Methanamine at position 7 offers a versatile handle for further functionalization, contrasting with bulkier groups like phenyl amides or phenylethylamines, which may hinder target binding .

Physicochemical Properties

  • Molecular Weight : At 174.21 g/mol, the target compound falls within the "drug-like" range, whereas analogs with bulky substituents (e.g., phenyl amides) exceed 300 g/mol, complicating bioavailability .

Biological Activity

{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This compound features a pyrazolo[1,5-a]pyrimidine core structure, which has been the subject of extensive research for its therapeutic applications, including anti-tuberculosis and anticancer properties.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C8_{8}H10_{10}N4_{4}
  • Molecular Weight : 162.19 g/mol
  • LogP : 0.9 (indicating moderate lipophilicity)

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis. The compound's structural modifications at the 7-position have been shown to enhance its efficacy as an anti-tuberculosis agent. In vitro studies demonstrate that certain derivatives can inhibit the growth of tuberculosis strains effectively, suggesting a potential pathway for drug development against this global health threat.

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies report that compounds within this class exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown antiproliferative activity with GI(50) values reaching sub-micromolar concentrations across multiple tumor types . The structure-activity relationship (SAR) studies indicate that specific substitutions can significantly enhance anticancer activity.

Case Study 1: Anti-Tuberculosis Activity

A study focused on the synthesis and evaluation of several pyrazolo[1,5-a]pyrimidine derivatives highlighted their inhibitory effects on Mycobacterium tuberculosis. The most active compounds demonstrated a minimum inhibitory concentration (MIC) below 1 µg/mL, indicating strong potential for therapeutic use against tuberculosis infections.

Case Study 2: Anticancer Activity

In another investigation, a series of derivatives were tested against a panel of over 50 cancer cell lines. Notably, compounds with specific methyl and amino substitutions showed enhanced selectivity against leukemia and renal cancer cell lines. The most potent derivative exhibited a GI(50) value of 0.05 µM against leukemia cells, showcasing the potential for targeted cancer therapies utilizing this scaffold .

The biological activity of this compound is thought to involve interaction with specific biological targets:

  • Enzymatic Inhibition : Some studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer progression and bacterial metabolism.
  • Binding Affinity : Interaction studies reveal significant binding affinities to various receptors involved in disease processes, highlighting the importance of structural modifications for enhancing potency.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
3-Amino-4-methylpyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidineExhibits different biological activity profiles
7-Azabicyclo[4.2.0]octaneBicyclic amineDistinct pharmacological properties
2-Methyl-5-(2-pyridyl)pyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidineEnhanced activity against certain cancer types

This table illustrates the diversity within the pyrazolo[1,5-a]pyrimidine family and emphasizes how variations in substitution can lead to unique biological activities.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

(3-methylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-6-5-11-12-7(4-9)2-3-10-8(6)12/h2-3,5H,4,9H2,1H3

InChI Key

YWFILBHMKGJXJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=CC=C(N2N=C1)CN

Origin of Product

United States

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